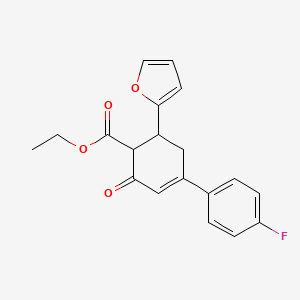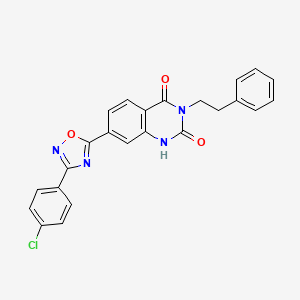
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibition
Initial studies on related structures have identified compounds as competitive inhibitors of kinases like lck, which is crucial in T-cell activation and signaling. These compounds, including similar quinazoline derivatives, have shown potential in enhancing potency against target kinases and improving efficacy in cellular assays through structural modifications (Snow et al., 2002).
Antimicrobial Activity
Synthesis and evaluation of tetrahydroquinazoline derivatives of benzo[b]thiophene have demonstrated good to moderate antimicrobial activities against bacteria and fungi, highlighting the potential of quinazoline derivatives as antimicrobial agents (Bhatt et al., 2015).
Biological Applications
The development of novel compounds based on lawsone, including derivatives involving quinazoline frameworks, has shown promising antioxidant and antitumor activities. These studies indicate the potential of quinazoline derivatives in therapeutic applications, supported by spectral analysis and density functional theory (DFT) studies (Hassanien et al., 2022).
Ionotropic Glutamate Receptors Antagonism
Research into 3-hydroxyquinazoline-2,4-dione derivatives has revealed their potential as new antagonists at ionotropic glutamate receptors. These findings suggest that specific structural modifications in quinazoline derivatives can significantly influence their affinity and selectivity towards different receptor subtypes, offering insights into the development of novel neuroprotective agents (Colotta et al., 2012).
Synthesis and Characterization
The chemical synthesis and structural characterization of quinazoline derivatives continue to be an active area of research. Studies have reported the synthesis of various quinazoline derivatives, exploring their crystal structures and reactivity. These efforts contribute to a deeper understanding of the chemical properties and potential applications of quinazoline derivatives in scientific research (Candan et al., 2001).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, which is then reacted with 3-bromophenethylamine to form the second intermediate, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "hydrazine hydrate", "3-bromophenethylamine", "2-chloro-3-nitrobenzoic acid", "sodium methoxide", "sodium hydride", "ethyl acetate", "dimethylformamide", "acetic anhydride", "triethylamine", "pyridine", "acetonitrile", "chloroform", "methanol", "water" ], "Reaction": [ "4-chlorobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoyl chloride.", "4-chlorobenzoyl chloride is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine.", "4-chlorophenylhydrazine is reacted with 2-chloro-3-nitrobenzoic acid in the presence of sodium methoxide to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine.", "3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine is then reacted with 3-bromophenethylamine in the presence of sodium hydride to form 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "The final product is purified using a combination of column chromatography and recrystallization from a mixture of chloroform and methanol." ] } | |
CAS No. |
1207032-64-1 |
Molecular Formula |
C24H17ClN4O3 |
Molecular Weight |
444.88 |
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |
InChI Key |
KPTAQNXMASCJCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
![(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2667443.png)
![N-(4-ethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2667444.png)
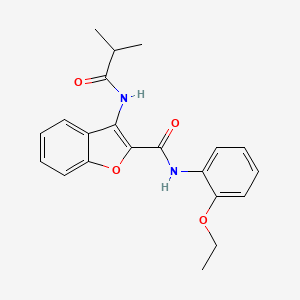
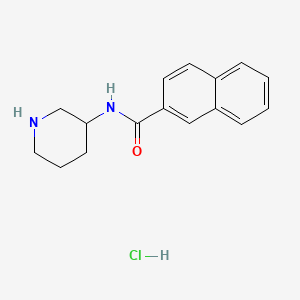
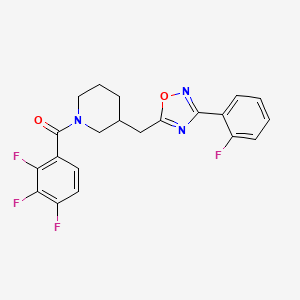
![2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2667449.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2667452.png)
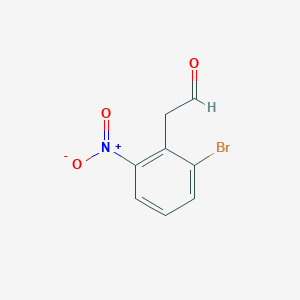
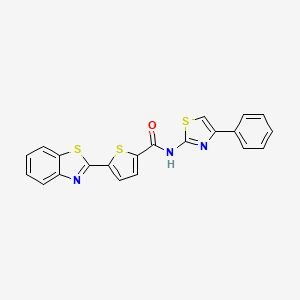
![3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2667460.png)
